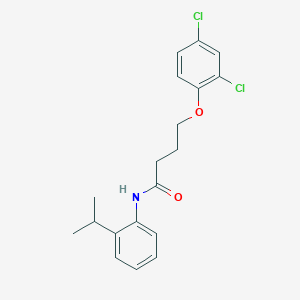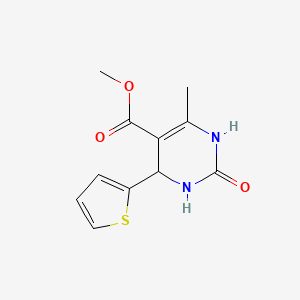
4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the class of benzoic acid herbicides and is a selective systemic herbicide. Dicamba has been in use since the 1960s and has been a popular choice for controlling weeds in corn, soybean, cotton, and other crops.
作用機序
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the plant and is translocated to the growing points of the plant, where it interferes with the production of auxin, a plant hormone that is essential for growth. This leads to abnormal growth and development of the plant, eventually resulting in its death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in the production of auxin, leading to a reduction in the levels of this hormone in the plant. This, in turn, affects the growth and development of the plant, leading to stunted growth, leaf curling, and other abnormalities.
実験室実験の利点と制限
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its effectiveness in controlling a wide range of broadleaf weeds, its selective action, and its ability to be used in combination with other herbicides. However, dicamba has some limitations, including its potential to drift and cause damage to non-target plants, and its persistence in the soil.
将来の方向性
There are several future directions for research on dicamba. One area of research is the development of new formulations of dicamba that are less prone to drift and have a lower impact on non-target plants. Another area of research is the study of the long-term effects of dicamba on soil health and the environment. Additionally, research is needed to better understand the mechanisms of resistance to dicamba in weeds and to develop new strategies for weed control.
合成法
The synthesis of dicamba involves the reaction of 2-methyl-4-chlorophenoxyacetic acid with isopropylamine in the presence of a catalyst such as sulfuric acid. The resulting product is 4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide, which is a white crystalline solid with a melting point of 114-116°C.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in agriculture. Research has shown that dicamba is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. Dicamba is also used in combination with other herbicides to improve weed control.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-13(2)15-6-3-4-7-17(15)22-19(23)8-5-11-24-18-10-9-14(20)12-16(18)21/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXKAYJHAMYTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4978918.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4978944.png)
![{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4978945.png)